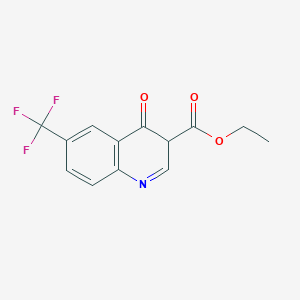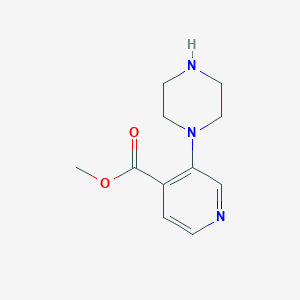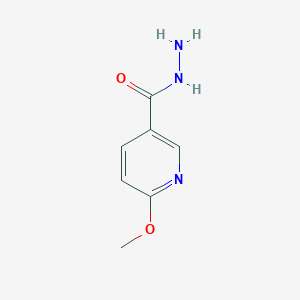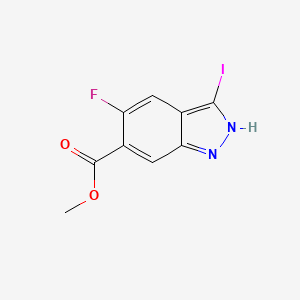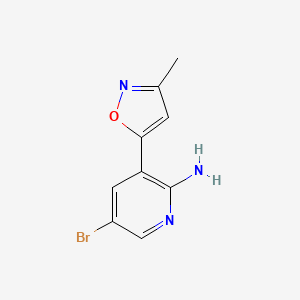![molecular formula C13H18N2O3S2 B12327938 L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is a complex organic compound with the molecular formula C13H18N2O3S2 and a molecular weight of 314.42 g/mol. This compound is known for its unique structure, which includes a methionine backbone modified with a pyridinyl carbonyl group and a methyl ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester typically involves the reaction of L-methionine with 2-(methylthio)-3-pyridinecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptor proteins on cell surfaces .
Comparación Con Compuestos Similares
Similar Compounds
L-Methionine: A naturally occurring amino acid with a simpler structure.
DL-Methionine: A racemic mixture of D- and L-methionine.
Methionine Hydroxy Analogues: Compounds with similar functional groups but different structural arrangements.
Uniqueness
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is unique due to its modified methionine backbone, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C13H18N2O3S2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
methyl (2S)-4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C13H18N2O3S2/c1-18-13(17)10(6-8-19-2)15-11(16)9-5-4-7-14-12(9)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)/t10-/m0/s1 |
Clave InChI |
GSUDSBHFXNANTM-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)[C@H](CCSC)NC(=O)C1=C(N=CC=C1)SC |
SMILES canónico |
COC(=O)C(CCSC)NC(=O)C1=C(N=CC=C1)SC |
Solubilidad |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)

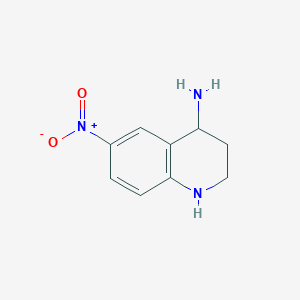
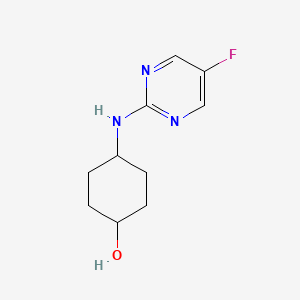
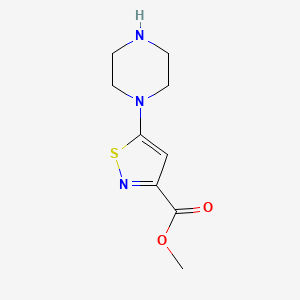
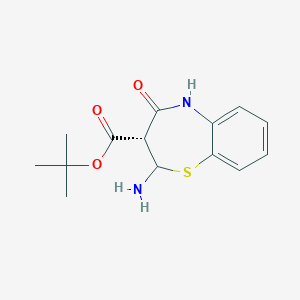
![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)
